Calcium disodium (ethylenedinitrilo)tetraacetate dihydrate
Overview
Description
Calcium disodium (ethylenedinitrilo)tetraacetate dihydrate, also known as calcium disodium ethylenediaminetetraacetate dihydrate, is a chelating agent widely used in various fields such as medicine, industry, and environmental science. This compound is known for its ability to bind to metal ions, forming stable complexes that can be easily removed from systems. It is particularly effective in chelating heavy metals like lead and mercury, making it a valuable tool in treating heavy metal poisoning .
Mechanism of Action
Target of Action
The primary targets of Calcium Disodium (Ethylenedinitrilo)tetraacetate Dihydrate, also known as Edetate Calcium Disodium, are divalent and trivalent metal ions . This compound has a high affinity for these ions, including lead, zinc, cadmium, manganese, iron, and mercury .
Mode of Action
This compound, also known as Edetate Calcium Disodium, acts as a chelating agent . It forms stable, water-soluble complexes with divalent and trivalent metal ions . This interaction results in the sequestration of these ions, reducing their availability for participation in biochemical reactions .
Biochemical Pathways
The chelation of metal ions by this compound, also known as Edetate Calcium Disodium, affects various biochemical pathways. For instance, it inhibits enzymes, such as metalloproteases, that require divalent cations for activity . The compound’s action can also disrupt the homeostasis of essential minerals in the body .
Pharmacokinetics
After administration, this compound, also known as Edetate Calcium Disodium, is well absorbed and distributes into tissues such as the kidney and bone . The half-life of this compound is between 20 to 60 minutes when administered intravenously and 90 minutes when administered intramuscularly .
Result of Action
The chelation of metal ions by this compound, also known as Edetate Calcium Disodium, results in the reduction of blood concentrations and depot stores of these ions, particularly lead . This leads to a decrease in the toxic effects associated with high levels of these metals .
Action Environment
The action, efficacy, and stability of this compound, also known as Edetate Calcium Disodium, can be influenced by various environmental factors. For instance, the presence of other divalent or trivalent metal ions can affect the compound’s chelating capacity . Additionally, the compound’s action may be influenced by the pH of the environment, as it can affect the stability of the chelates formed .
Biochemical Analysis
Biochemical Properties
Calcium disodium (ethylenedinitrilo)tetraacetate dihydrate acts as a chelator of divalent cations . It inhibits enzymes, such as metalloproteases, that require divalent cations for activity . The compound forms stable, water-soluble complexes with numerous cations .
Cellular Effects
The compound’s chelating properties can influence cell function by affecting the availability of essential metal ions. By sequestering these ions, it can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound binds to metal ions, forming stable complexes . This binding can inhibit or activate enzymes, alter gene expression, and change the conformation and function of proteins that interact with or depend on these metal ions .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change as it interacts with different biomolecules and as its concentration changes due to metabolic processes . Information on the compound’s stability, degradation, and long-term effects on cellular function can be obtained from in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . At high doses, it may have toxic or adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways that deal with the metabolism of metal ions . It can interact with enzymes or cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The compound can be transported and distributed within cells and tissues via various mechanisms . It can interact with transporters or binding proteins, and its localization or accumulation can be affected by these interactions .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function . Targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of calcium disodium (ethylenedinitrilo)tetraacetate dihydrate typically involves the reaction of ethylenediaminetetraacetic acid disodium salt with a calcium-containing compound. One common method includes the following steps :
Preparation of Solvent and Calcium-Containing Compound: Dissolve 1-2 grams of a calcium-containing compound in 160-180 grams of solvent at 35-45°C.
Addition of Ethylenediaminetetraacetic Acid Disodium Salt: Add 7-9 grams of ethylenediaminetetraacetic acid disodium salt to the mixture and heat while refluxing for 1.5 hours.
Concentration and Crystallization: Concentrate the solution under reduced pressure to one-third of its original volume, cool to room temperature, and filter. Slowly add 350-450 ml of crystallization solution to the filtered solution, stir, and allow crystals to form.
Filtration and Drying: Filter the solution, wash the filter cakes, and dry to obtain the final product with a yield of approximately 95%.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves automated systems for precise control of reaction conditions, ensuring high yield and purity. The use of continuous reactors and crystallizers enhances efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Calcium disodium (ethylenedinitrilo)tetraacetate dihydrate primarily undergoes chelation reactions, where it forms stable complexes with metal ions. This compound does not typically participate in oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions
The chelation process involves the use of this compound in aqueous solutions, where it binds to metal ions such as lead, mercury, and cadmium. The reaction conditions are generally mild, with neutral to slightly alkaline pH being optimal for effective chelation .
Major Products Formed
The major products formed from the chelation reactions are stable, water-soluble metal complexes. These complexes can be easily removed from biological or environmental systems, facilitating the detoxification process .
Scientific Research Applications
Calcium disodium (ethylenedinitrilo)tetraacetate dihydrate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Calcium disodium (ethylenedinitrilo)tetraacetate dihydrate is often compared with other chelating agents such as:
Ethylenediaminetetraacetic acid (EDTA): Unlike this compound, EDTA does not contain calcium and can cause hypocalcemia if used inappropriately.
Iminodisuccinic acid (IDS): IDS is another chelating agent that binds well to calcium and other heavy metals but has a lower toxicity profile compared to EDTA.
Methylglycinediacetic acid (MGDA): MGDA is a biodegradable chelating agent that forms stable complexes with metal ions and is considered an environmentally friendly alternative to EDTA.
This compound is unique in its ability to chelate heavy metals effectively while minimizing the risk of hypocalcemia, making it a preferred choice in medical and environmental applications .
Properties
IUPAC Name |
calcium;disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.Ca.2Na.2H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;2*1H2/q;+2;2*+1;;/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQNARRMQCMKAN-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.O.[Na+].[Na+].[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16CaN2Na2O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6766-87-6, 23411-34-9 | |
Record name | Edetate calcium disodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006766876 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Calciate(2-), [[N,N'-1,2-ethanediylbis[N-(carboxymethyl)glycinato]](4-)-N,N',O,O',ON,ON']-, disodium, hydrate, (OC-6-21) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.522 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6766-87-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EDETATE CALCIUM DISODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25IH6R4SGF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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